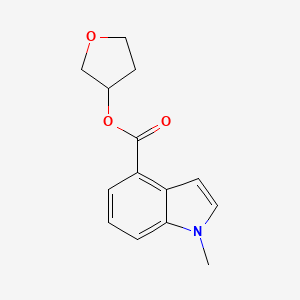
(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid receptor CB1, which makes it a promising candidate for the treatment of various disorders, including obesity, addiction, and anxiety.
Mécanisme D'action
(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone acts as a selective antagonist of the CB1 receptor, which is a member of the G protein-coupled receptor family. CB1 receptors are widely distributed in the central nervous system and play a role in a variety of physiological processes, including appetite regulation, pain perception, and mood. By blocking the CB1 receptor, (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone has been shown to reduce food intake and body weight in animal models, likely through its effects on the CB1 receptor in the hypothalamus. It has also been shown to reduce anxiety-like behavior in rodents, suggesting potential use in the treatment of anxiety disorders. However, the precise biochemical and physiological effects of (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone is its selectivity for the CB1 receptor, which makes it a useful tool for studying the physiological and behavioral effects of CB1 receptor blockade. However, like many experimental compounds, (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone has limitations, including its potential toxicity and lack of specificity for other receptors or enzymes.
Orientations Futures
There are several potential future directions for research on (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone. One area of interest is the development of more selective CB1 receptor antagonists that can avoid some of the potential side effects of (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone. Another area of research is the investigation of the potential therapeutic applications of CB1 receptor antagonists, including the treatment of obesity, addiction, and anxiety. Finally, further studies are needed to fully understand the biochemical and physiological effects of (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone and other CB1 receptor antagonists.
Méthodes De Synthèse
The synthesis of (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone involves several steps, starting from the reaction of 2-amino-4-chloro-5-methylpyrimidine with piperidine-4-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been the treatment of obesity, as CB1 receptor antagonists have been shown to reduce food intake and body weight in animal models. (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone has also been investigated for its potential use in the treatment of addiction and anxiety, as CB1 receptors play a role in these conditions.
Propriétés
IUPAC Name |
(5-chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8-13-7-9(12)10(14-8)11(16)15-5-3-2-4-6-15/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMPEYBGYRDDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone](/img/structure/B7593149.png)
![3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B7593155.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7593170.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7593186.png)
![N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)
![2-(cyclohexen-1-yl)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylacetamide](/img/structure/B7593208.png)

![1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7593229.png)
![2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7593232.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2-ethylphenyl)methyl]urea](/img/structure/B7593235.png)


